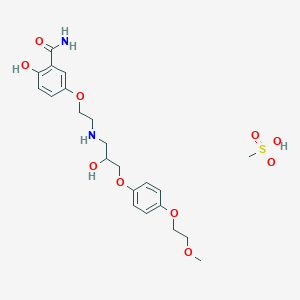

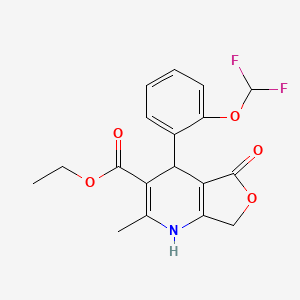

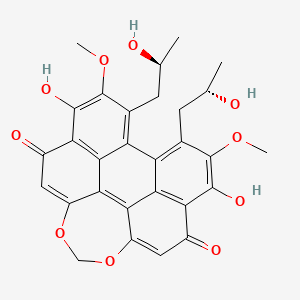

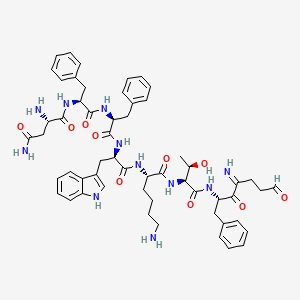

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine

説明

Cgs 26129 inhibits endothelin-converting enzyme; Sch-42354 is the S-isomer.

科学的研究の応用

Atriopeptidase Inhibition

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine has been identified as a potent inhibitor of atriopeptidase, a neutral endopeptidase. This was discovered in a study that evaluated a series of N-(3-mercaptoacyl) amino acid derivatives for their ability to inhibit atriopeptidase both in vitro and in vivo. The compound showed optimum activity for derivatives of methionine and S-alkylcysteines, suggesting potential applications in cardiovascular therapeutics (Neustadt et al., 1994).

High-Performance Liquid Chromatography

Another study utilized high-performance liquid chromatography (HPLC) for the determination of this compound, focusing on its role as an active metabolite of an atriopeptidase inhibitor prodrug. This method was validated for clinical pharmacokinetic studies, highlighting its importance in understanding the pharmacokinetics of related compounds (Alton et al., 1992).

Protein Synthesis Studies

In a study examining protein synthesis in vitro, it was found that when incubated with methionine, the proteins in mitochondria from rat liver retained radioactivity not removed by washing with trichloroacetic acid, alcohol, or ether. This suggests that compounds like N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine could have implications for understanding the mechanisms of protein synthesis and metabolism in biological systems (Canellakis & Tarver, 1953).

Synthesis of Methionine Containing Peptides

This compound is also relevant in the synthesis of methionine-containing peptides. A specific method called methionine chemical ligation utilizes thioester formation at the C-terminus of the ligation site and is important for peptide synthesis research (Pachamuthu & Schmidt, 2003).

Enzymatic Formation of Methylthiol Esters

Methyl mercaptan, formed from methionine, is known to be involved in various enzymatic processes. This knowledge enhances understanding of biological processes involving sulfur compounds and could have implications in enzymology and metabolic studies (Black & Wright, 1956).

作用機序

Target of Action

CGS 26129, also known as NEP-IN-2, primarily targets the endothelin-converting enzyme . This enzyme plays a crucial role in the conversion of big endothelin to endothelin, a potent vasoconstrictor. In addition, CGS 26129 has been found to interact with macrophage metalloelastase and interstitial collagenase .

Mode of Action

CGS 26129 functions as an inhibitor of the endothelin-converting enzyme . By inhibiting this enzyme, CGS 26129 prevents the conversion of big endothelin to endothelin, thereby reducing vasoconstriction. The exact interaction between CGS 26129 and its targets, and the resulting changes, are still under investigation.

Biochemical Pathways

The biochemical pathways affected by CGS 26129 are primarily related to the endothelin signaling pathway . By inhibiting the endothelin-converting enzyme, CGS 26129 disrupts the normal function of this pathway, leading to a decrease in vasoconstriction . The downstream effects of this disruption are still being studied.

Pharmacokinetics

The ADME It is known that the compound is soluble in dmso , which may impact its bioavailability

Result of Action

The primary result of CGS 26129’s action is the inhibition of the endothelin-converting enzyme , leading to a decrease in the production of endothelin . This can result in reduced vasoconstriction. The specific molecular and cellular effects of this action are still being researched.

Action Environment

The action, efficacy, and stability of CGS 26129 can be influenced by various environmental factors. For instance, the compound should be stored in a dry, dark environment at 0 - 4 C for short term use or -20 C for long term use to maintain its stability .

特性

IUPAC Name |

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine | |

CAS RN |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)

![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)